molecular formula C12H16O3 B14610771 (2S)-2-Phenoxyhexanoic acid CAS No. 60210-86-8

(2S)-2-Phenoxyhexanoic acid

Cat. No.: B14610771
CAS No.: 60210-86-8
M. Wt: 208.25 g/mol
InChI Key: FZEQPRGPLDVEOE-NSHDSACASA-N
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Description

(2S)-2-Phenoxyhexanoic acid is an organic compound with the molecular formula C12H16O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Phenoxyhexanoic acid typically involves the reaction of phenol with hexanoic acid derivatives. One common method is the esterification of phenol with hexanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Phenoxyhexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenoxyhexanoic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyhexanoic acid derivatives, while reduction can produce phenoxyhexanol.

Scientific Research Applications

(2S)-2-Phenoxyhexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Phenoxyhexanoic acid involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-Phenoxybutanoic acid
  • (2S)-2-Phenoxypropanoic acid
  • (2S)-2-Phenoxyheptanoic acid

Uniqueness

(2S)-2-Phenoxyhexanoic acid is unique due to its specific chain length and the presence of the phenoxy group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds. For example, the longer chain length may enhance its hydrophobic interactions with proteins, potentially leading to different biological activities.

Properties

CAS No.

60210-86-8

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

(2S)-2-phenoxyhexanoic acid

InChI

InChI=1S/C12H16O3/c1-2-3-9-11(12(13)14)15-10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3,(H,13,14)/t11-/m0/s1

InChI Key

FZEQPRGPLDVEOE-NSHDSACASA-N

Isomeric SMILES

CCCC[C@@H](C(=O)O)OC1=CC=CC=C1

Canonical SMILES

CCCCC(C(=O)O)OC1=CC=CC=C1

Origin of Product

United States

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